![molecular formula C₂₁H₂₁FO₈ B1141209 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 91683-37-3](/img/structure/B1141209.png)
6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid involves multi-step chemical reactions, including the use of the Sandmeyer and Balz-Schiemann reactions for introducing fluoro groups to aromatic compounds. These methodologies facilitate the synthesis of fluoro-analogues, demonstrating the compound's complex synthetic pathway and the need for precise reaction conditions to achieve the desired product (Matsumoto et al., 1984).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid, involves techniques like NMR spectroscopy and X-ray crystallography. These analyses reveal the monoclinic space group and unit cell dimensions, providing a deeper understanding of the compound's molecular geometry and structural characteristics (Barili et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of fluorinated compounds includes the ability to undergo various organic reactions, such as esterification, acylation, and cyclization. The synthesis process involves multiple steps, including the use of diethyloxalate and catalytic hydrogenation, highlighting the compound's versatile chemical properties and the complexity of its synthesis pathway (Xin-zhi, 2007).
Physical Properties Analysis
Analyzing the physical properties of fluorinated compounds is crucial for understanding their behavior in different conditions. The compound's synthesis and structural determination through methods like X-ray crystallography provide valuable insights into its physical properties, such as crystal structure, molecular weight, and density, which are essential for predicting its behavior in various applications (Pimenova et al., 2003).
Chemical Properties Analysis
The chemical properties of 6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid and related compounds, including reactivity towards different functional groups and the potential for forming stable derivatives, are fundamental aspects of their chemical analysis. Studies focusing on the synthesis, reactions, and potential applications of fluorinated compounds emphasize the importance of understanding their chemical behavior to utilize them effectively (Ning, 2007).
Scientific Research Applications
-
Catalytic Protodeboronation
- This compound could potentially be used in the field of organic synthesis .
- It might be involved in the catalytic protodeboronation of pinacol boronic esters .
- The process could involve a radical approach and paired with a Matteson–CH2– homologation .
- The outcomes could include formal anti-Markovnikov alkene hydromethylation .
-
Suzuki–Miyaura Coupling
- This compound could be used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
- The boron moiety of the compound can be converted into a broad range of functional groups .
- The methods of application could involve oxidative addition and transmetalation .
- The outcomes could include the formation of new C–C bonds .
-
Drug Design and Delivery
- This compound could potentially be used in the field of pharmaceuticals .
- It might be used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
- The methods of application could involve the manipulation of the compound’s stability in water .
- The outcomes could include the development of new therapeutic agents .
-
Radiopharmaceuticals
- This compound could potentially be used in the field of nuclear medicine .
- It might be used in the preparation of carrier-added (CA) 6-18F-fluoro-l-DOPA , a radiopharmaceutical used in neurologic and oncologic PET .
- The methods of application could involve a novel approach to the preparation of CA 6-18F-fluoro-l-DOPA in 3 radiosynthesis steps .
- The outcomes could include the development of new radiopharmaceuticals for PET imaging .
-
Antibacterial Activity
- This compound could potentially be used in the field of pharmaceuticals .
- It might be used in the design of new drugs with potential antimicrobial activity .
- The methods of application could involve the modification of the structure of the existing drug molecules .
- The outcomes could include the development of new therapeutic agents with antibacterial effects .
Safety And Hazards
I couldn’t find specific safety and hazard information for this compound.
Future Directions
As this compound is related to Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), future research could potentially explore its use in pain and inflammation management. However, more studies are needed to confirm its efficacy and safety.
properties
IUPAC Name |
6-[2-(3-fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO8/c1-10(12-7-8-13(14(22)9-12)11-5-3-2-4-6-11)20(28)30-21-17(25)15(23)16(24)18(29-21)19(26)27/h2-10,15-18,21,23-25H,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPQBSOCUVSKTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

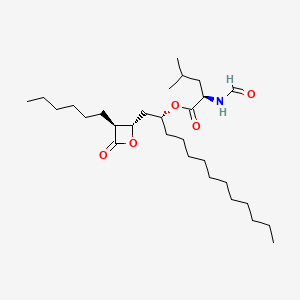
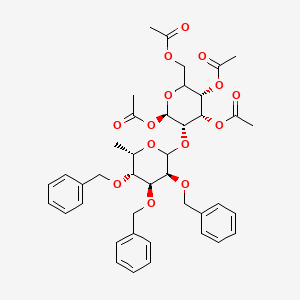
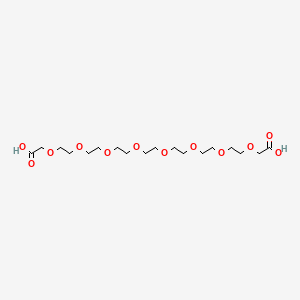

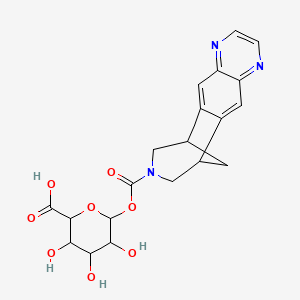
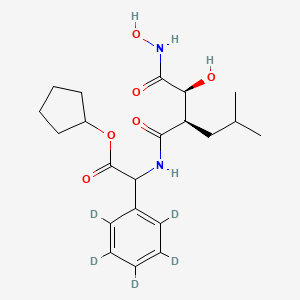
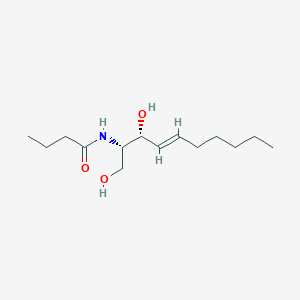

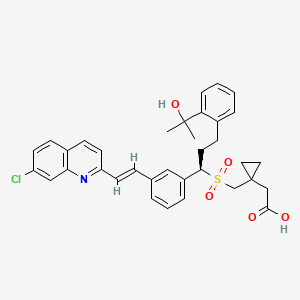
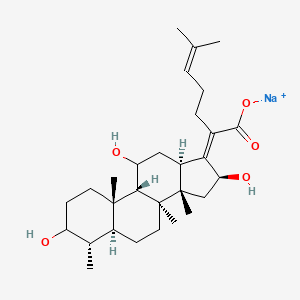
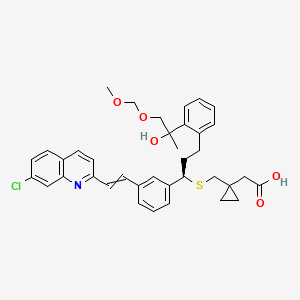
![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)
